4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl alcohol structure. Its IUPAC name is 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-ol, and it has the chemical formula C9H8F4O with a molecular weight of 208.16 g/mol. The compound is identified by the CAS number 1248367-97-6 and is known for its high purity, typically around 95% .
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol is classified as an aromatic alcohol due to its benzyl alcohol structure. It falls under the category of organofluorine compounds due to the presence of fluorinated groups, which significantly influence its chemical properties and reactivity.
The synthesis of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature, pressure, and reaction time to optimize yield and purity. Techniques such as chromatography may be used for purification.
The molecular structure of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol features a benzene ring substituted with a fluorine atom at the para position and a methyl group at the ortho position relative to the hydroxyl group. The trifluoromethyl group is attached to the carbon adjacent to the hydroxyl carbon.
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing factors such as yield and selectivity.
The mechanism of action for 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with biological targets, potentially influencing metabolic pathways due to its lipophilicity imparted by the trifluoromethyl group. This property enhances its stability and bioavailability, making it a candidate for pharmaceutical applications .
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl Alcohol has several scientific uses:
The development of synthetic routes to trifluoromethylated benzyl alcohols reflects a journey from harsh, stoichiometric methodologies towards sophisticated catalytic and late-stage functionalization strategies. Early approaches relied heavily on nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or halogen/triflate displacement with copper-mediated processes. For example, benzyl halides or aldehydes served as precursors, reacting with CF₃SiMe₃ under fluoride activation (e.g., CsF or TBAF) to yield trifluoromethyl carbinols, albeit often requiring harsh conditions and exhibiting limited functional group tolerance [6]. Electrophilic trifluoromethylation, employing reagents such as Umemoto's salts or Togni's reagents, provided complementary routes, particularly for electron-rich arenes, enabling the construction of the crucial Ar-CF₂H or Ar-CF₃ motifs later convertible to the benzyl alcohol functionality [6] [8].
A significant breakthrough involved the direct trifluoromethylation of carbonyl compounds. Aldehydes, particularly aromatic aldehydes, became prime substrates for nucleophilic addition using CF₃⁻ equivalents generated in situ from CF₃SiR₃ or CF₃SO₂Na/Cu systems. This route offered a more direct path to alpha-(trifluoromethyl)benzyl alcohols. The development of catalytic asymmetric versions, utilizing chiral Lewis acid or organocatalysts, further expanded access to enantioenriched variants crucial for pharmaceutical applications [4] [6]. Simultaneously, transition-metal catalysis, especially palladium and copper complexes, revolutionized aryl-CF₃ bond formation. Cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) employing aryl boronic acids or halides with trifluoromethylating agents like [Cu]CF₃ or [Pd]CF₃ species enabled the installation of the aryl-CF₃ group onto pre-formed scaffolds, which could then be elaborated to the benzyl alcohol [5] [6]. More recently, late-stage functionalization (LSF) strategies have gained prominence. These approaches modify complex bioactive scaffolds or drug candidates by directly introducing the trifluoromethyl group or converting existing functional groups (e.g., alcohols, halides) into the alpha-(trifluoromethyl)benzyl alcohol motif, significantly accelerating the exploration of fluorinated chemical space in drug discovery [3] [4].
Table 1: Milestones in Synthetic Approaches to Trifluoromethylated Benzyl Alcohols
Era | Key Methodology | Reagents/Catalysts | Limitations/Advancements |
---|---|---|---|
Early (1980s-90s) | Nucleophilic Addition to Aldehydes | CF₃Br/Cu, CF₃SiMe₃/F⁻ (Ruppert-Prakash) | Harsh conditions (CF₃Br), stoichiometric metals, limited FG tolerance. Direct route to alcohols. |
Electrophilic Trifluoromethylation | CF₃OX (Unstable), Early Umemoto-type reagents | Limited scope (electron-rich arenes), reagent instability. Access to ArCF₃ precursors. | |
Modern (2000s-10s) | Catalytic Asymmetric Addition | Chiral Lewis Acids (e.g., Zn, Ti), Organocatalysts | Enabled synthesis of enantioenriched alcohols. Broader FG tolerance. |
Transition Metal Catalyzed Cross-Coupling | Aryl-X + CF₃ Source / [Pd], [Cu] (e.g., ArB(OH)₂ + CF₃SiMe₃/Cu) | Direct Ar-CF₃ bond formation. Requires subsequent oxidation/reduction for alcohol. Excellent scope. | |
Contemporary (2020s) | Late-Stage Functionalization (LSF) | Diversification of complex molecules via C-H activation or functional group interconversion | Rapid generation of analogues from bioactive leads. High efficiency catalysts (photoredox). |
Radical Trifluoromethylation | Photoredox Catalysis, CF₃SO₂Na (Langlois), CF₃I | Mild conditions, good functional group tolerance. Direct access or precursor routes. |
The synthesis of 4-fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol specifically leverages these advancements. A plausible modern route involves the nucleophilic trifluoromethylation of 4-fluoro-2-methylbenzaldehyde using CF₃SiMe₃ activated by fluoride, conducted under anhydrous conditions. Alternatively, transition-metal-catalyzed coupling of a suitable 4-fluoro-2-methylaryl precursor (e.g., bromide or boronic ester) with a CF₃ source could yield the corresponding trifluoromethylated arene, followed by bromination at the methyl group and hydrolysis, or direct benzylic oxidation, to install the alcohol [4] [6]. The presence of the ortho-methyl group necessitates careful consideration of steric hindrance during these transformations, potentially favoring catalytic methods over bulkier stoichiometric reagents [4].
The integration of multiple fluorine atoms, particularly the combination of aromatic fluorine and benzylic trifluoromethyl groups as seen in 4-fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol, offers profound advantages in modulating the properties of bioactive molecules. The trifluoromethyl group (-CF₃) is a quintessential bioisostere, primarily valued for its high lipophilicity (πR = 0.88) and significant electron-withdrawing character (Hammett σₘ = +0.52, σₚ = +0.612) [5] [7]. This combination enhances cell membrane permeability and metabolic stability. The carbon-fluorine bonds within the -CF₃ group are exceptionally strong and resistant to metabolic cleavage, reducing oxidative deactivation pathways common to non-fluorinated alkyl groups. The benzylic -CF₃ group specifically creates a sterically demanding and metabolically robust chiral center when attached to an alcohol, influencing target binding and pharmacokinetics [5] [8].
Aromatic fluorine substitution exerts more subtle yet crucial effects. Fluorine's small size (van der Waals radius ~1.47 Å) allows it to often replace hydrogen without significant steric perturbation. Its high electronegativity alters electron density within the aromatic ring, potentially modulating π-stacking interactions or hydrogen-bonding acceptor capabilities of neighboring atoms. Critically, the C-F bond can participate in dipolar interactions and serve as a weak hydrogen-bond acceptor (particularly in contexts like C-F...H-N), influencing binding affinity and selectivity [7] [9]. The para-fluoro substituent in the target compound offers electronic tuning of the aromatic ring and can block oxidative metabolism at that position. The synergistic effects of combining these motifs are significant. The electron-withdrawing -CF₃ group on the benzylic carbon polarizes the C-OH bond, increasing its acidity compared to non-fluorinated benzyl alcohols. This acidity can be crucial if the alcohol participates in hydrogen bonding with a biological target or if it serves as a synthetic handle for further derivatization (e.g., ester formation). Concurrently, the aromatic fluorine fine-tunes the electronic properties of the ring system, potentially modulating the electron density at the benzylic position and influencing the conformation via stereoelectronic effects [8] [9].
Table 2: Impact of Fluorinated Motifs on Key Drug Properties (Illustrative Examples)
Drug Name | Therapeutic Area | Fluorinated Motif | Key Property Enhancement | Ref. |
---|---|---|---|---|
Ubrogepant | Migraine (CGRP Receptor Antag.) | Piperidine N-CH₂CF₃ | Enhanced metabolic stability, increased lipophilicity for CNS penetration. | [5] |
Alpelisib | Oncology (PI3Kα Inhibitor) | Pyridyl-CF₃ | Improved target potency (nanomolar inhibition), optimal logP/D. | [5] |
Sitafloxacin | Antibiotic (Quinolone) | Aromatic F, N-Heterocyclic CF₃ (not benzyl) | Blocked metabolism (F at C-8), enhanced potency & spectrum (CF₃). | [5] [7] |
Fluoxetine | Antidepressant (SSRI) | Aromatic CF₃ (not benzyl) | Enhanced lipophilicity, metabolic stability (slow N-demethylation). | [7] |
Target Analogue of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol | N/A (Hypothetical) | Aromatic F (C₆H₃F-) + Benzylic -CH(OH)CF₃ | Increased lipophilicity (vs non-F benzyl alc.), metabolic stability (resistance to benzylic oxid., blocked para oxid.), tuned acidity of OH, potential for specific C-F...H-X binding. | [7] [8] [9] |
The ortho-methyl group in the target compound adds a crucial steric and potentially electronic layer. Sterically, it influences the rotational freedom of the benzyl alcohol moiety and the conformation of the entire molecule relative to a binding pocket. Electronically, while weakly donating (+R effect, Hammett σₚ⁻ ~ -0.17), its primary role is steric, potentially shielding the benzylic position or directing the orientation of the -CF₃ and -OH groups. This specific combination—ortho-methyl for steric control, para-fluoro for electronic modulation and metabolic blocking, and benzylic -CF₃ for lipophilicity, stability, and steric bulk—creates a versatile pharmacophore element. Such motifs frequently appear in bioactive molecules targeting central nervous system disorders, inflammation, infectious diseases, and oncology, where optimizing bioavailability and target engagement is paramount [3] [5] [7].
The biological and physicochemical profile of a fluorinated benzyl alcohol is profoundly sensitive to the precise regiochemistry of its substituents. The 4-fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol structure embodies a strategically optimized substitution pattern compared to its isomers.
The para-fluoro substitution (position 4 relative to the benzyl carbon) exerts a dominant electronic influence. Fluorine is strongly electron-withdrawing inductively (-I effect) but exhibits resonance electron donation (+R effect) when positioned ortho or para to a reaction center. In the benzyl system, the para-F significantly impacts the electron density at the benzylic carbon. Computational studies (e.g., NBO, NPA) consistently show that a para-F reduces electron density at the benzylic position compared to unsubstituted benzyl, enhancing the electron-withdrawing effect of the benzylic -CF₃ group. This manifests experimentally in an increased acidity of the benzylic alcohol proton relative to the non-fluorinated or meta-fluorinated isomer. Furthermore, the para-position is a primary site for cytochrome P450-mediated oxidative metabolism in unsubstituted benzenes. The presence of fluorine effectively blocks metabolism at this site, significantly enhancing metabolic stability—an advantage not conferred by meta- or ortho-fluoro isomers to the same extent [5] [8].
The ortho-methyl group (position 2) introduces significant steric and conformational effects. Positioned adjacent to the benzylic carbon, the methyl group creates an A¹,₃-strain (allylic strain) interaction with the benzylic substituents. This steric congestion forces the bulky -CF₃ group and the -OH group out of coplanarity with the aromatic ring. The methyl group preferentially adopts a conformation minimizing steric clash, influencing the preferred rotameric state of the -CH(OH)CF₃ moiety. This conformational restriction can be highly beneficial in drug design by pre-organizing the molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target protein. Additionally, the weak electron-donating nature of the methyl group (+R, σₚ⁻ ~ -0.17) counterbalances the strong -I effect of the para-F to some degree, fine-tuning the overall electron density of the aromatic system and consequently the polarization of the benzylic C-OH bond [9].
Table 3: Comparative Effects of Substitution Patterns in Trifluoromethylated Benzyl Alcohol Isomers
Isomer | Key Electronic Effect (Benzylic Carbon) | Steric/Conformational Effect | Acidity of OH | Metabolic Stability (Aromatic Oxid.) |
---|---|---|---|---|
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol | Strong -I from F, enhanced by -CF₃. +R from F somewhat countered by Me. | High steric hindrance (Me ortho). Conformationally constrained (A¹,₃ strain). Favors specific rotamers. | Higher (vs. non-F, non-Me isomers) | High (F blocks para oxid., Me may shield ortho positions). |
5-Fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol (Meta-F) | Moderate -I from F. Less direct conjugation to benzylic C. | Similar steric hindrance (Me ortho). Constrained. | Moderate | Moderate (F blocks meta oxid., less common than para). |
2-Fluoro-5-methyl-alpha-(trifluoromethyl)benzyl alcohol (Ortho-F, Para-Me) | Strong -I and Ortho effect from F. +R from Me. | Severe steric clash between ortho-F and -CF₃/OH? Highly distorted geometry. Potential for intramolecular H-bond F...H-O? | Variable (Ortho effect) | Moderate (Me blocks para oxid.). |
Unsubstituted-alpha-(trifluoromethyl)benzyl alcohol | Only -CF₃ effect. | Minimal steric hindrance. Freely rotating benzyl group. | Lower | Low (Susceptible to para and ortho oxid.). |
4-Methyl-alpha-(trifluoromethyl)benzyl alcohol (Para-Me) | +R from Me slightly counters -CF₃. | Minimal steric hindrance near benzylic C. Freer rotation. | Lower | Low (Susceptible to benzylic oxid. and ring oxid. ortho to Me). |
The synergy between the para-F and ortho-methyl is critical. The para-F electronically activates the ring towards electrophilic processes ortho to itself (i.e., position 2 and 6), but the ortho-methyl group sterically protects position 2. This combination, therefore, enhances metabolic stability by blocking the most electronically favored (para) and one ortho site for oxidative attack. The ortho-methyl group also modulates the electronic influence of the para-F through hyperconjugative effects involving the methyl C-H bonds and the aromatic π-system. Computational analyses (e.g., Natural Bond Orbital analysis) reveal that the methyl group donates electron density into the aromatic ring, slightly offsetting the electron withdrawal by the para-F, leading to a finely tuned electronic environment that balances lipophilicity (favored by electron withdrawal) with potential for polar interactions [8] [9]. This specific substitution pattern—electron-withdrawing para-F for stability and acidity modulation, combined with sterically demanding and weakly donating ortho-methyl for conformational control and additional metabolic shielding—creates a privileged motif within multifluorinated benzyl alcohols, making 4-fluoro-2-methyl-alpha-(trifluoromethyl)benzyl alcohol a structure of significant interest for the design of novel bioactive compounds and functional materials [3] [5] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9